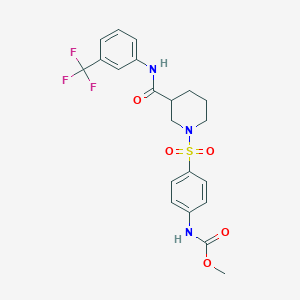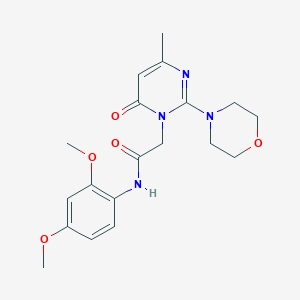
Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of carbamate derivatives involves the condensation of specific carbamates with other chemical entities. For instance, the synthesis of carbamate derivatives of coumarin and chromene involves condensation reactions under specific conditions, showcasing the versatility of carbamate chemistry in creating complex molecules (Velikorodov & Imasheva, 2008).
Molecular Structure Analysis
The detailed molecular structure of such compounds often involves intricate arrangements of atoms and bonds, contributing to their unique physical and chemical properties. For example, studies on methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates explore the molecular configurations and potential applications of these compounds, demonstrating the importance of molecular structure in understanding their behavior and reactivity (Velikorodov, 2004).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be complex, involving various functional groups and reaction mechanisms. For example, the synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate highlight the reactivity of carbamate compounds and their potential for further chemical modification (Velikorodov & Shustova, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various research fields. The synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid demonstrates the process of creating compounds with specific physical properties suitable for biological studies (Wängler et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in scientific research. The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors showcases the targeted chemical properties that make these compounds valuable in the study of biological systems and potential therapeutic applications (Thalji et al., 2013).
Scientific Research Applications
Medicinal Chemistry Applications
This compound, due to its structural complexity, finds relevance in the design and synthesis of pharmaceutical agents. The research by Hu et al. (2001) on novel (4-piperidin-1-yl)-phenyl sulfonamides evaluated for biological activity on the human beta(3)-adrenergic receptor highlights the potential of related compounds in the development of selective agonists for therapeutic purposes Hu et al., 2001. Such studies underscore the significance of these compounds in medicinal chemistry, particularly in targeting specific receptors with high selectivity.
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, compounds like Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate serve as key intermediates or reactants in the synthesis of complex molecules. Velikorodov et al. (2008, 2014) discuss the synthesis of carbamate derivatives of coumarin and chromene, showcasing the versatility of carbamate compounds in forming chromene derivatives with potential applications in various fields, including materials science and pharmacology Velikorodov et al., 2008; Velikorodov et al., 2014.
Applications in Biological Studies
The potential biological effects and interactions of compounds related to this compound have been a subject of investigation. For instance, Kumar et al. (2008) describe the discovery of antimycobacterial spiro-piperidin-4-ones through an atom-economic, stereoselective synthesis, indicating the potential of such compounds in developing new antimicrobial agents Kumar et al., 2008.
Material Science and Novel Functional Materials
In material science, the structural elements of this compound and related compounds can contribute to the development of novel materials with unique properties. The study on sulfonamides as novel terminators of cationic cyclisations by Haskins and Knight (2002) showcases the role of similar compounds in synthesizing polycyclic systems, potentially useful in material science Haskins & Knight, 2002.
properties
IUPAC Name |
methyl N-[4-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O5S/c1-32-20(29)26-16-7-9-18(10-8-16)33(30,31)27-11-3-4-14(13-27)19(28)25-17-6-2-5-15(12-17)21(22,23)24/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKLQPCJVATJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)
